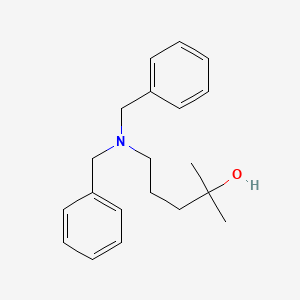

5-(Dibenzylamino)-2-methyl-2-pentanol

CAS No.:

Cat. No.: VC14445981

Molecular Formula: C20H27NO

Molecular Weight: 297.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H27NO |

|---|---|

| Molecular Weight | 297.4 g/mol |

| IUPAC Name | 5-(dibenzylamino)-2-methylpentan-2-ol |

| Standard InChI | InChI=1S/C20H27NO/c1-20(2,22)14-9-15-21(16-18-10-5-3-6-11-18)17-19-12-7-4-8-13-19/h3-8,10-13,22H,9,14-17H2,1-2H3 |

| Standard InChI Key | SSYZDSBPTNIOLY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(CCCN(CC1=CC=CC=C1)CC2=CC=CC=C2)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition

5-(Dibenzylamino)-2-methyl-2-pentanol is a tertiary alcohol featuring a pentanol backbone substituted with a methyl group at the second carbon and a dibenzylamino group at the fifth position . The dibenzylamino group consists of two benzyl rings attached to a central nitrogen atom, contributing to the compound’s bulkiness and influencing its electronic environment. Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₇NO | |

| Molecular Weight | 297.43 g/mol | |

| Exact Mass | 297.209 g/mol | |

| PSA (Polar Surface Area) | 23.47 Ų | |

| LogP (Octanol-Water) | 4.24 |

The high LogP value indicates significant lipophilicity, suggesting favorable membrane permeability for biological applications .

Synthesis and Reactivity

Synthetic Pathways

-

Amination: Introducing the dibenzylamino group via alkylation of a primary amine with benzyl bromide.

-

Alcohol Formation: Oxidative or hydrolytic methods to install the tertiary hydroxyl group.

The dibenzylamino group’s electron-donating nature facilitates electrophilic aromatic substitution, enabling further functionalization of the benzyl rings.

Stability and Degradation

No degradation studies are publicly available, but the compound’s storage at ambient temperature suggests moderate stability under standard laboratory conditions . Hydrolysis of the amino group or oxidation of the alcohol could occur under extreme pH or oxidative environments.

Physicochemical Properties

Physical State and Solubility

The compound is presumed to exist as a liquid or low-melting-point solid, though specific data on melting/boiling points remain unreported . Its lipophilicity (LogP = 4.24) implies poor water solubility but high miscibility with organic solvents like dichloromethane or ethyl acetate .

Comparative Analysis with Analogous Compounds

The addition of both hydroxyl and dibenzylamino groups in 5-(dibenzylamino)-2-methyl-2-pentanol creates a balance of polar and nonpolar regions absent in simpler amines or alcohols .

Research Gaps and Future Directions

-

Synthesis Optimization: Developing scalable, high-yield routes for this compound.

-

Biological Screening: Testing against cancer cell lines, microbial pathogens, or neurological targets.

-

Computational Modeling: Docking studies to predict binding affinities for specific proteins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume